molecular formula C20H25ClN2O3S B3516544 N-(4-chlorobenzyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide

N-(4-chlorobenzyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide

Cat. No.: B3516544
M. Wt: 408.9 g/mol
InChI Key: DITMWHITOYIJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-chlorobenzyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide” is a complex organic compound. It contains a propanamide group, a sulfonyl group, an isobutylamino group, and a chlorobenzyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While the exact synthesis process for this compound is not available, it’s likely to involve several steps, including the formation of the amide bond, the introduction of the sulfonyl group, and the attachment of the isobutylamino group . The synthesis could potentially start with 4-chlorobenzyl alcohol, which can be oxidized to 4-chlorobenzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of the amide group would result in a planar structure around the nitrogen atom, while the benzyl and phenyl rings would likely be in different planes .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide, sulfonyl, and chlorobenzyl groups. For instance, the amide group could undergo hydrolysis, while the chlorobenzyl group could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the amide group could result in high boiling points and solubility in water . The chlorobenzyl group could potentially make the compound reactive .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be used as a drug, it could potentially interact with biological targets through its amide and sulfonyl groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, compounds containing a chlorobenzyl group can be toxic and carcinogenic . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as medicine or materials science. Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S/c1-15(2)13-23-27(25,26)19-10-5-16(6-11-19)7-12-20(24)22-14-17-3-8-18(21)9-4-17/h3-6,8-11,15,23H,7,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITMWHITOYIJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorobenzyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
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N-(4-chlorobenzyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide

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